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1-phenyl-1H-1,2,3-triazol-4-ol

Cat. No.: B1353427
CAS No.: 90004-10-7
M. Wt: 161.16 g/mol
InChI Key: AKEMHTSFDJVQSC-UHFFFAOYSA-N
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Description

Contextualization of 1,2,3-Triazole Scaffolds in Modern Organic Chemistry

The 1,2,3-triazole ring system, a five-membered heterocycle containing three adjacent nitrogen atoms, has become a cornerstone in various domains of chemical science. ekb.egacs.org While not naturally occurring, these scaffolds are of immense interest to synthetic chemists due to their straightforward and environmentally friendly synthesis routes. acs.org The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, allowing for their efficient and regioselective production. nih.govnih.govontosight.ai This accessibility has led to their widespread application in medicinal chemistry, materials science, agriculture, and chemical biology. ekb.egacs.org The unique electronic properties and stability of the triazole ring make it an attractive component in the design of new functional molecules. ekb.egmdpi.com

Significance of 1-Phenyl-1H-1,2,3-triazol-4-ol as a Prototypical Chemical Entity

Within the vast family of triazole derivatives, this compound stands out as a prototypical and foundational molecule for research. Its structure, featuring a phenyl group at the 1-position and a hydroxyl group at the 4-position of the triazole ring, provides a simple yet versatile platform for further chemical modifications. This compound and its close relatives are instrumental in exploring the fundamental reactivity and properties of the 4-hydroxy-1,2,3-triazole core. The presence of the hydroxyl group introduces the possibility of tautomerism, where the compound can exist in equilibrium with its keto form, 1-phenyl-1,2-dihydro-3H-1,2,3-triazol-3-one. This characteristic influences its chemical behavior and potential interactions. The study of this specific molecule provides valuable insights that can be extrapolated to more complex derivatives with potential applications in various fields.

Academic Research Perspectives and Objectives

The academic interest in this compound and its analogs is driven by the quest to develop novel compounds with tailored properties. Research objectives often focus on several key areas:

Synthesis and Derivatization: Developing efficient and selective methods for the synthesis of the core structure and its derivatives. This includes exploring different catalytic systems and reaction conditions. tandfonline.comchemicalbook.com

Structural Analysis: Characterizing the molecular structure and understanding the influence of different substituents on the geometry and electronic properties of the triazole ring. nih.govresearchgate.net

Reactivity Studies: Investigating the chemical reactivity of the hydroxyl group and the triazole ring to create a library of new compounds. chemicalbook.com

Exploring Potential Applications: Screening newly synthesized derivatives for a wide range of activities, including their potential as enzyme inhibitors or as building blocks for functional materials. nih.govresearchgate.nettandfonline.comnih.gov

The collective findings from these research endeavors contribute to the broader understanding of 1,2,3-triazole chemistry and pave the way for the design of next-generation molecules with significant scientific and technological impact.

Detailed Research Findings

The following table summarizes key data for this compound and related compounds, as reported in various scientific sources.

PropertyValueSource
Chemical Formula C8H7N3O americanelements.com
Molecular Weight 161.16 g/mol americanelements.com
IUPAC Name This compound americanelements.com
Appearance Powder americanelements.com
Boiling Point 361.4 °C at 760 mmHg americanelements.com
Density 1.32 g/cm³ americanelements.com
SMILES C1=CC=C(C=C1)N2C=C(N=N2)O americanelements.com
InChI Key AKEMHTSFDJVQSC-UHFFFAOYSA-N americanelements.com

Spectroscopic and Crystallographic Data

For instance, the characterization of derivatives often involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the protons and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule. nih.govtandfonline.comrsc.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups within the molecule, such as C=N stretching in the triazole ring. evitachem.com

X-ray Crystallography: This technique provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net

The table below presents representative crystallographic data for a related 1,2,3-triazole derivative, 1-{1-[2-(phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol, illustrating the type of detailed structural information that can be obtained.

ParameterValueSource
Molecular Formula C20H21N3OSe nih.gov
Molecular Weight 398.36 nih.gov
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
Unit Cell Dimensions a = 10.7480(4) Å, b = 13.7497(6) Å, c = 13.8849(5) Å nih.gov
Unit Cell Angles α = 112.432(4)°, β = 92.889(3)°, γ = 104.059(3)° nih.gov
Cell Volume 1816.28(13) ų nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1353427 1-phenyl-1H-1,2,3-triazol-4-ol CAS No. 90004-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyltriazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-6-11(10-9-8)7-4-2-1-3-5-7/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEMHTSFDJVQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427865
Record name 1-phenyl-1H-1,2,3-triazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-10-7
Record name 1-phenyl-1H-1,2,3-triazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Phenyl 1h 1,2,3 Triazol 4 Ol and Its Analogs

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone in the synthesis of 1,2,3-triazole derivatives. This reaction is a highly efficient and versatile example of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are simple to perform, high-yielding, and create minimal byproducts. benthamdirect.com

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives

The traditional Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, when conducted under thermal conditions, typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. beilstein-journals.orgnih.govwikipedia.org A significant breakthrough occurred with the independent discoveries by the groups of Morten Meldal and K. Barry Sharpless that copper(I) species can effectively catalyze this transformation. nih.gov

The copper(I)-catalyzed reaction proceeds with remarkable regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer. nih.govwikipedia.org This high degree of control is a key advantage of the CuAAC reaction, making it the premier method for synthesizing these specific isomers. benthamdirect.comwikipedia.org The reaction's mechanism, while complex, involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, fundamentally differing from the concerted mechanism of the uncatalyzed thermal reaction. nih.gov This catalytic cycle allows the reaction to proceed under mild conditions, often at room temperature, with high efficiency. nih.gov The CuAAC reaction is noted for its broad substrate scope and tolerance of a wide variety of functional groups, further enhancing its utility in organic synthesis. benthamdirect.com

Optimization of Catalytic Systems and Reaction Conditions

The efficiency of the CuAAC reaction is highly dependent on the catalytic system and reaction conditions. A primary challenge is maintaining copper in its active Cu(I) oxidation state, as it is prone to oxidation. nih.govjenabioscience.com A common and convenient method involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.gov

The use of ligands is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and enhancing reaction rates. nih.govnih.gov Various ligands have been developed for this purpose, with tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble variants like THPTA being particularly effective. nih.govnih.gov These ligands not only protect the copper catalyst but can also prevent unwanted side reactions, which is especially important in sensitive bioconjugation applications. nih.govjenabioscience.com

Optimization studies have explored various parameters to enhance reaction outcomes. Key variables include the choice of solvent, the concentration of reactants, and the specific copper source and ligand used. For instance, some catalytic systems show inhibition at high alkyne concentrations, necessitating careful control of reactant ratios. nih.govjenabioscience.com The development of recoverable and reusable catalytic systems, such as copper nanoparticles supported on materials like cellulose (B213188) or metal-organic frameworks (MOFs), represents a move towards more sustainable and cost-effective synthetic protocols. mdpi.com

Table 1: Comparison of Catalytic Systems for CuAAC Reactions
Catalyst SystemTypical ConditionsKey AdvantagesReference
CuSO₄ / Sodium AscorbateAqueous or mixed aqueous/organic solvents, Room TemperatureConvenient, uses readily available reagents, ideal for bioconjugation. nih.gov
CuI with Amine LigandOrganic solvents (e.g., DMSO, CH₂Cl₂), Room TemperatureHigh yields, strong ligand coordination can prevent side reactions. nih.gov
Copper Nanoparticles on SupportOften requires elevated temperatures (e.g., 60°C), various solvents.Heterogeneous, allows for easy catalyst recovery and reuse. mdpi.com
Cu(I) Isonitrile ComplexWater, mild conditions.Efficient heterogeneous catalyst for one-pot, three-component reactions. organic-chemistry.org

Ultrasonic-Assisted and Microwave-Assisted Synthetic Approaches

To further improve the synthesis of 1,2,3-triazoles, non-conventional energy sources such as microwave irradiation and ultrasound have been successfully employed. These techniques often lead to dramatic reductions in reaction times, increased product yields, and alignment with the principles of green chemistry. nih.govrsc.org

Microwave-Assisted Synthesis: Microwave heating can accelerate the CuAAC reaction significantly, reducing reaction times from several hours under conventional heating to mere minutes. acs.orgnih.gov This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to efficient energy transfer. nih.gov This method has been used to prepare a wide array of 1,4-disubstituted-1,2,3-triazoles in excellent yields. acs.orgnih.gov A notable advantage is its application in one-pot, three-component reactions where an organic halide, sodium azide, and an alkyne react to form the triazole product, avoiding the isolation of potentially hazardous organic azides. acs.org

Ultrasonic-Assisted Synthesis: Sonication, or the use of ultrasound, is another effective method for promoting the synthesis of 1,2,3-triazoles. nih.gov The physical phenomenon of acoustic cavitation enhances mass transfer and accelerates the reaction rate. acs.org Like microwave assistance, ultrasound has been shown to reduce reaction times and improve yields compared to silent (non-sonicated) reactions under otherwise identical conditions. nih.govresearchgate.net This approach has been particularly useful for one-pot syntheses in benign solvents, contributing to safer and more environmentally friendly procedures. nih.gov

Table 2: Comparison of Conventional vs. Assisted Synthesis Methods
MethodTypical Reaction TimeYieldKey FeaturesReference
Conventional HeatingHours (e.g., 4-27 hours)Good to ExcellentStandard laboratory procedure. nih.gov
Microwave IrradiationMinutes (e.g., 1-30 minutes)Excellent (often >80-90%)Drastic time reduction, enhanced yields, green approach. nih.govacs.orgnih.gov
Ultrasound IrradiationMinutes to HoursGood to ExcellentReduced reaction time, improved yields, enhanced safety for in-situ azide formation. nih.govacs.org

Alternative and Emerging Synthetic Pathways for 1,2,3-Triazole Nucleus Formation

While CuAAC is the dominant method for preparing 1,4-disubstituted 1,2,3-triazoles, research into alternative and complementary synthetic strategies continues. These emerging pathways aim to avoid the use of metal catalysts, which can be toxic to biological systems, or to leverage new technologies for improved process control and scalability. thieme-connect.com

Metal-Free Cycloaddition Methodologies

The development of metal-free pathways for 1,2,3-triazole synthesis is driven by the need to avoid potential metal contamination in biological and pharmaceutical applications. thieme-connect.comresearchgate.net The classical, uncatalyzed Huisgen cycloaddition can be employed, but it often requires elevated temperatures and results in a mixture of regioisomers, limiting its utility. nih.gov

More recent metal-free approaches focus on activating the alkyne or azide component to facilitate the cycloaddition under milder conditions. Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes strained cyclooctynes, which react readily with azides without the need for a catalyst. Another strategy involves the use of activated dipolarophiles, such as enamines or enolates, which can accelerate the 1,3-dipolar cycloaddition with azides. thieme-connect.comnih.gov Organocatalytic methods have also emerged as a viable, environmentally benign alternative to transition-metal-mediated reactions for preparing diversely functionalized 1,2,3-triazoles. thieme-connect.com

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technology for the production of 1,2,3-triazoles, offering significant advantages in safety, scalability, and efficiency over traditional batch processing. nih.govacs.org In a flow system, reactants are continuously pumped through a reactor, often a heated tube or column packed with a catalyst. nih.gov

This methodology is particularly advantageous for handling potentially hazardous reagents like organic azides, as only small quantities are present in the reactor at any given time, minimizing risk. acs.org Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purity. beilstein-journals.orgacs.org Heterogeneous catalysts, such as copper-on-charcoal, are well-suited for flow chemistry as they can be packed into a column, allowing the product to flow through while the catalyst remains in place, simplifying purification and enabling long-term, continuous operation. nih.govrsc.org This technique has been successfully used to synthesize triazoles on a gram scale and has been applied to the production of the antiepileptic drug Rufinamide. nih.govrsc.org

One-Pot Synthetic Strategies

One-pot syntheses provide an efficient and atom-economical route to 1,4-disubstituted 1,2,3-triazoles, including analogs of 1-phenyl-1H-1,2,3-triazol-4-ol. These strategies circumvent the need to isolate potentially unstable intermediates like organic azides. A common approach involves the in situ generation of an azide from a corresponding amine or halide, which then participates in a cycloaddition reaction.

For instance, a tandem catalysis protocol can be employed that combines the decarboxylative coupling of alkynoic acids with a 1,3-dipolar cycloaddition. This method avoids the handling of volatile terminal alkynes and minimizes the manipulation of azides organic-chemistry.org. Another efficient one-pot, two-step synthesis of 1,4-disubstituted 1,2,3-triazoles proceeds from α-ketoacetals and amines without the use of metals, azides, or external oxidants, showcasing broad functional group tolerance organic-chemistry.org. Furthermore, ruthenium-catalyzed click reactions have been developed for the one-pot synthesis of 1,2,3-triazoles from bromides, sodium azide, and terminal alkynes in water, offering a greener alternative.

A notable copper-free, one-pot method utilizes a bimetallic Ag-Zn-based nanoheterostructured catalyst. This system facilitates the multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature, where phenyl azides are generated in situ from aryl amines organic-chemistry.org. This approach is highly regioselective and the catalyst can be recovered and reused multiple times, making the process scalable and industrially viable.

Below is a table summarizing various one-pot synthetic strategies for 1,4-disubstituted 1,2,3-triazoles.

Catalyst/ReagentStarting MaterialsKey Features
Ag-Zn NanoheterostructuresAryl amines, Sodium azide, Terminal alkynesCopper-free; Room temperature; In situ azide formation; Reusable catalyst.
RuH2(CO)(PPh3)3Organic bromides, Sodium azide, Terminal alkynesRuthenium-catalyzed; Performed in water; High yields.
No Metal/Azideα-Ketoacetals, Amines, TosylhydrazideMetal-free; Avoids isolation of azides; Broad functional group tolerance.
Molecular IodineN-Tosylhydrazones, Sodium azideMetal-free; Mediated by I2; Forms C-N and N-N bonds sequentially. organic-chemistry.org

Post-Cycloaddition Functionalization and Derivatization at the Hydroxyl Position

Following the successful synthesis of the 1,2,3-triazole core, post-cycloaddition modifications are crucial for generating a library of diverse compounds. The this compound scaffold offers multiple sites for such functionalization, particularly at the phenyl ring and the C4-hydroxyl group.

Strategic Modulations for Structural Diversity

Post-triazole functionalization is an effective strategy for creating molecular diversity from a common heterocyclic core frontiersin.org. One of the most powerful techniques for modifying the phenyl group at the N1 position is through transition-metal-catalyzed cross-coupling reactions. For example, if the synthesis begins with a bromo-substituted phenyl azide, the resulting 1-(bromophenyl)-1H-1,2,3-triazole can undergo reactions like the Suzuki-Miyaura cross-coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, significantly expanding the structural diversity of the final products frontiersin.org.

Another avenue for strategic modulation involves the functionalization of the triazole ring itself, although this is less common for the C4 and C5 positions after they have been established. However, derivatization of substituents attached to the ring is a primary method for achieving diversity. The hydroxyl group at the C4 position is a key handle for introducing a variety of functional groups, as detailed in the following section. These late-stage modifications are central to scaffold hopping and bioisosteric modulation approaches in medicinal chemistry, where the 4-hydroxy-1,2,3-triazole scaffold can serve as a versatile substitute for other functional groups like carboxylic acids or phenols unito.itresearchgate.net.

Reactions Involving the Hydroxyl Group for Chemical Modification

The hydroxyl group of this compound is acidic and can be readily functionalized through various reactions, most notably O-alkylation and O-acylation, to produce ethers and esters, respectively.

O-Alkylation: The synthesis of 4-alkoxy-1,2,3-triazole derivatives is a common modification. For example, the hydroxyl group can be alkylated under basic conditions. Research has shown that 4-hydroxy-1,2,3-triazoles can be successfully O-alkylated without affecting other parts of the molecule unito.it. A specific example is the O-benzylation of N-substituted 4-hydroxy-1,2,3-triazole-5-carboxylates. This reaction is typically carried out using benzyl (B1604629) bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), leading to the corresponding 4-(benzyloxy)-1H-1,2,3-triazole derivatives in good yields rsc.org.

O-Acylation (Esterification): The hydroxyl group can also be converted into an ester. Esterification can be achieved by reacting the triazolol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, or through condensation with a carboxylic acid using a coupling agent. This functionalization is valuable for modifying the physicochemical properties of the parent compound. While specific examples for this compound are not detailed in the provided sources, the synthesis of other triazole ester derivatives is well-established, indicating the feasibility of this reaction scispace.com. For instance, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate (B1203000) has been synthesized, demonstrating the formation of an ester linkage on a side chain, which supports the reactivity of a hydroxyl group in a similar chemical environment rsc.org.

The table below summarizes key reactions involving the hydroxyl group.

Reaction TypeReagentsProduct Type
O-AlkylationAlkyl halide (e.g., Benzyl bromide), Base (e.g., K2CO3)4-Alkoxy-1,2,3-triazole
O-AcylationAcyl chloride or Carboxylic anhydride, Base4-Acyloxy-1,2,3-triazole

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 1h 1,2,3 Triazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) and Carbon (13C) NMR for Structural Elucidation

Specific ¹H and ¹³C NMR data for 1-phenyl-1H-1,2,3-triazol-4-ol are not available in the reviewed literature.

Two-Dimensional (2D) NMR Techniques (e.g., g-HSQC)

No experimental 2D NMR data for this compound has been reported.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectroscopic data for this compound is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

Specific HRMS data for this compound could not be located.

Single Crystal X-ray Diffraction Analysis

There are no published single-crystal X-ray diffraction studies for this compound.

Determination of Solid-State Molecular Conformation and Packing

The determination of the solid-state molecular conformation and crystal packing of a compound like this compound would be achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which define the three-dimensional structure of the molecule in the crystalline state.

Molecular Conformation: The conformation of this compound would be characterized by the relative orientation of its phenyl and triazol-4-ol rings. In similar reported structures of 1,4-disubstituted 1,2,3-triazoles, the dihedral angle between the triazole ring and the N1-substituted phenyl ring is a key conformational descriptor. For instance, in (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate (B1203000), this dihedral angle is relatively small at 6.52(4)°, indicating a nearly coplanar arrangement which may be favored to maximize electronic conjugation. In contrast, other derivatives exhibit more twisted conformations depending on the steric bulk and electronic nature of other substituents. The planarity of the triazole ring itself is a common feature.

Crystal Packing: The analysis of crystal packing reveals how individual molecules are arranged in the crystal lattice. This arrangement is governed by a network of intermolecular interactions. For this compound, the presence of the hydroxyl (-OH) group is expected to be a dominant factor in directing the crystal packing through strong hydrogen bonding. Molecules would likely form supramolecular synthons, such as chains or sheets, mediated by O-H···N or O-H···O hydrogen bonds. For example, in related structures, O—H···N hydrogen bonds have been observed to form linear supramolecular chains. Weaker interactions, including C-H···O, C-H···N, and π-π stacking interactions between the aromatic phenyl and triazole rings, would also play a crucial role in stabilizing the three-dimensional crystal structure.

A representative table of crystallographic data that would be generated from such an analysis is shown below. The values are hypothetical placeholders based on typical data for similar organic molecules.

Table 1. Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₈H₇N₃O
Formula Weight 161.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4
Calculated Density (g/cm³) Value
Absorption Coeff. (mm⁻¹) Value

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis is performed using the crystallographic information file (.cif) obtained from X-ray diffraction.

The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, typically corresponding to hydrogen bonds, while blue regions represent areas with weaker or no significant interactions.

For this compound, the analysis would be expected to reveal:

Dominant O-H···N/O Interactions: Strong, prominent red spots on the Hirshfeld surface corresponding to the hydrogen-bond donor (-OH) and acceptor atoms (N atoms of the triazole ring or O atom of a neighboring molecule).

C-H···π Interactions: Weaker contacts involving the hydrogen atoms of the phenyl ring interacting with the π-system of the triazole or phenyl rings of adjacent molecules.

π-π Stacking: Interactions between the aromatic rings, which would be visible as characteristic patterns on the Hirshfeld surface.

Table 2. Expected Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for this compound

Contact Type Expected Contribution (%) Description
O···H / H···O High Represents strong O-H···N/O hydrogen bonds.
H···H Significant Represents van der Waals forces.
C···H / H···C Moderate Includes C-H···π and other C-H contacts.
N···H / H···N Moderate Represents C-H···N hydrogen bonds.
C···C Low to Moderate Corresponds to π-π stacking interactions.

Theoretical and Computational Investigations of 1 Phenyl 1h 1,2,3 Triazol 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the properties of triazole derivatives. researchgate.netnih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For the 1-phenyl-1H-1,2,3-triazole core, these calculations reveal key structural parameters. The phenyl and triazole rings are typically planar, but they are not coplanar with each other. nih.gov The dihedral angle between the planes of the triazole and benzene (B151609) rings in a related derivative, (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, was found to be 16.54 (11)°. nih.gov This slight twist is a common feature in such bicyclic aromatic systems.

In studies of similar 1,4-disubstituted 1,2,3-triazoles, the bond lengths within the triazole ring are consistent with its aromatic character. nih.gov For instance, the N=N and N-N bond lengths are intermediate between single and double bonds, indicating delocalized π-electrons.

ParameterTypical Value (Å or °)Description
N1-N2 Bond Length~1.35 ÅBond between adjacent nitrogen atoms in the triazole ring.
N2-N3 Bond Length~1.30 ÅBond between adjacent nitrogen atoms in the triazole ring.
C4-C5 Bond Length~1.37 ÅCarbon-carbon bond within the triazole ring.
N1-C5 Bond Length~1.37 ÅNitrogen-carbon bond within the triazole ring.
N-N-N Angle~109°Internal angle of the triazole ring.
Phenyl-Triazole Dihedral Angle~16-57°The twist between the phenyl and triazole ring planes. nih.govnih.gov

Note: The data presented are representative values from DFT studies on structurally similar 1-phenyl-1,2,3-triazole derivatives. Actual values for 1-phenyl-1H-1,2,3-triazol-4-ol may vary slightly.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. irjweb.com

For derivatives of 1-phenyl-1H-1,2,3-triazole, DFT calculations show that the HOMO is often localized on the phenyl ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO tends to be distributed over the triazole ring, which can act as an electron-accepting moiety. The energy gap for these types of compounds typically falls in a range that suggests good kinetic stability.

In a study of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, the HOMO and LUMO energies were calculated using the B3LYP/6–31+g(d,p) method. researchgate.net These calculations provide a model for the electronic behavior of the core 1-phenyl-1,2,3-triazole structure.

OrbitalEnergy (eV)Significance
HOMO-6.5 to -7.5 eVHighest energy electrons, involved in electron donation.
LUMO-1.5 to -2.5 eVLowest energy available space for electrons, involved in electron acceptance.
Energy Gap (ΔE)~4.5 to 5.5 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.

Note: Values are representative and derived from studies on various 1,2,3-triazole derivatives. researchgate.net

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the computed spectrum with experimental data, the structural assignment of a synthesized compound can be confirmed.

For 1,2,3-triazole derivatives, theoretical calculations have successfully assigned the characteristic vibrational modes. Key frequencies include the N=N and N-N stretching vibrations within the triazole ring, as well as C-H and C=C stretching from the phenyl group.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
O-H Stretch~3200-3400Stretching of the hydroxyl group bond.
Ar-C-H Stretch~3050-3150Aromatic C-H stretching in the phenyl ring.
C=C Stretch~1500-1600Aromatic C=C stretching in the phenyl ring.
N=N Stretch~1300-1350Nitrogen-nitrogen double bond stretching in the triazole ring.
N-N Stretch~1000-1150Nitrogen-nitrogen single bond stretching in the triazole ring.
C-O Stretch~1240Stretching of the carbon-oxygen bond.

Note: Frequencies are approximate and based on DFT calculations for similar triazole structures. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These indices provide a framework for understanding how a molecule will interact with other chemical species.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors, calculated for various 1,2,4-triazole (B32235) derivatives, help in predicting the molecule's behavior in chemical reactions. mdpi.com

DescriptorFormulaInterpretation
Electronegativity (χ)(I + A) / 2Higher values indicate a greater ability to attract electrons.
Chemical Hardness (η)(I - A) / 2Higher values indicate greater stability and lower reactivity.
Chemical Softness (S)1 / (2η)Higher values indicate greater polarizability and higher reactivity.
Electrophilicity Index (ω)χ² / (2η)Indicates the capacity of a species to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow are intermediate potentials.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group. These are the most electronegative sites and are likely to act as hydrogen bond acceptors or sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and the hydrogen atoms on the phenyl ring. The hydroxyl proton is the most acidic site.

Neutral Potential (Green): Predominantly over the carbon framework of the phenyl ring.

MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal structure of triazole derivatives. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

A key aspect of NBO analysis is the study of charge transfer and hyperconjugative interactions. This is accomplished by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For a molecule like this compound, NBO analysis would likely reveal:

π-π Interactions:* Strong interactions between the π orbitals of the phenyl ring and the π* orbitals of the triazole ring (and vice-versa), indicating electronic communication between the two ring systems.

n-σ Interactions:* Interactions between the lone pair (n) on the oxygen atom and the antibonding sigma orbitals (σ*) of adjacent C-C or C-N bonds.

These donor-acceptor interactions are fundamental to the molecule's electronic structure and play a role in its chemical reactivity and photophysical properties. nih.gov

Computational Modeling of Molecular Interactions for Material Science and Catalysis

Computational modeling serves as a powerful tool to predict and analyze the behavior of molecules, offering insights into their potential applications in material science and catalysis. For 1-phenyl-1H-1,2,3-triazole derivatives, theoretical investigations, particularly Density Functional Theory (DFT), have been instrumental in understanding their molecular interactions and reactivity.

In the realm of catalysis, computational studies have shed light on the mechanistic pathways of reactions involving 1-phenyl-1,2,3-triazole derivatives. A theoretical study on the activation of C(sp2)-H bonds in 1-phenyl-4-vinyl-1H-1,2,3-triazole derivatives using a palladium acetate (B1210297) catalyst revealed that the nitrogen atoms of the triazole ring play a crucial role. researchgate.net These nitrogen atoms coordinate with the palladium center, facilitating the subsequent chemical transformations. researchgate.net This coordination is a key step in activating the C-H bond for cross-coupling reactions. researchgate.net The study proposed that the preferential coordination occurs via the N-3 atom of the 1,2,3-triazole ring, leading to the formation of a bicyclic species where both the nitrogen and the terminal carbon of the vinyl group are coordinated to the palladium atom. researchgate.net Such mechanistic insights are vital for designing more efficient catalytic systems.

From a material science perspective, understanding intermolecular interactions is key to predicting the solid-state properties of materials. Computational methods can elucidate these interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and, consequently, the material's properties. For instance, the crystal structure analysis of a derivative, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, revealed the presence of C—H···N, C—H···O, and C—H···π hydrogen bonds, as well as π–π stacking interactions between the benzene and triazole rings. nih.gov DFT calculations on another derivative, 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, have been used to optimize the molecular geometry and compare it with experimental X-ray diffraction data. researchgate.net These studies also involved the calculation of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity and the electronic properties of materials. researchgate.net

The following table summarizes key computational findings for derivatives of 1-phenyl-1H-1,2,3-triazole, which provide a basis for understanding the potential interactions of this compound.

Compound/SystemComputational MethodKey FindingsApplication Relevance
1-Phenyl-4-vinyl-1H-1,2,3-triazole derivatives with Pd(OAc)₂ catalystNot SpecifiedThe N-3 atom of the 1,2,3-triazole ring preferentially coordinates to the palladium center, facilitating C(sp2)-H bond activation. A concerted proton transfer from the terminal vinyl carbon to an acetate ligand has a low activation energy. researchgate.netCatalysis
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylateX-ray DiffractionThe crystal structure is stabilized by intermolecular C—H···N, C—H···O, and C—H···π(triazole) hydrogen bonds, and π–π stacking interactions between the benzene and triazole rings with a centroid–centroid distance of 3.895 (1) Å. nih.govMaterial Science
2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrileDFT (B3LYP/6–31+g(d,p))The optimized geometry from DFT calculations was compared with single-crystal X-ray data. Frontier molecular orbitals, MEP analysis, Mulliken charge density, and global reactivity descriptors were calculated to understand the molecule's electronic properties and reactivity. researchgate.netMaterial Science & Reactivity
4-Phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thioneDFTHirshfeld surface analysis and molecular electrostatic potential (MEP) reflected the presence of several H-bonds and C–H…π interactions, which were also detected experimentally by XRD-packing analysis. researchgate.netMaterial Science

These computational investigations on related 1-phenyl-1,2,3-triazole structures underscore the importance of theoretical modeling in predicting molecular interactions that are fundamental to both catalysis and the design of new materials. The insights gained from these studies on derivatives can guide the future exploration of this compound in these fields.

Reactivity and Reaction Mechanism Studies of 1 Phenyl 1h 1,2,3 Triazol 4 Ol

Investigation of Tautomerism in 1-Phenyl-1H-1,2,3-triazol-4-ol

Substituted 4-hydroxy-1,2,3-triazoles, such as this compound, are subject to prototropic tautomerism. A significant equilibrium for this compound is the keto-enol tautomerism, where the 4-hydroxy form (enol) coexists with its corresponding keto tautomer, 1-phenyl-1H-1,2,3-triazol-4(5H)-one.

The position of this equilibrium is influenced by several factors, including the solvent's polarity and the electronic nature of the substituents on the triazole ring. nih.gov In many carbonyl compounds, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in heterocyclic systems, factors like aromaticity and hydrogen bonding can stabilize the enol form. youtube.com Computational studies on similar 1,2,4-triazol-5-one (B2904161) systems have shown that while the keto form is generally more stable, the energy barrier for tautomerization can be high, indicating that the process may not be rapid under all conditions. nih.gov The solvent can play a crucial role, with polar aprotic solvents often favoring the keto form, while non-polar solvents may shift the equilibrium toward the enol form. nih.gov

The unsubstituted 1,2,3-triazole itself exists in two main tautomeric forms, the 1H and 2H tautomers, with the 2H form being predominant in aqueous solutions. ijsr.netwikipedia.org For this compound, the N1 position is fixed by the phenyl group, but the potential for the hydroxyl proton to migrate to a ring nitrogen adds another layer of complexity to its tautomeric behavior.

Table 1: Tautomeric Forms of this compound

Tautomer NameStructureKey Features
Enol Form This compoundAromatic triazole ring, Hydroxyl group at C4
Keto Form 1-phenyl-1H-1,2,3-triazol-4(5H)-oneNon-aromatic triazole ring, Carbonyl group at C4

This table illustrates the primary keto-enol tautomerism. Additional tautomers involving proton migration to other nitrogen atoms are also possible.

Reactivity Profiles of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is generally considered an electron-rich aromatic system, which influences its reactivity towards various reagents.

The triazole ring's aromatic character makes it relatively resistant to substitution reactions compared to other heterocycles. However, under specific conditions, both electrophilic and nucleophilic substitutions can be achieved. For 2-phenyltriazole 1-oxides, the C5 position is activated towards both types of attack. rsc.org Halogenation can be achieved selectively, and the resulting halogenated triazoles can undergo nucleophilic substitution. rsc.org

While the direct substitution on the C5 proton of this compound is challenging, functionalization often proceeds through activation strategies. Palladium-catalyzed direct arylation has been used for a wide range of heterocycles, suggesting a potential route for introducing substituents at the C5 position. organic-chemistry.org Furthermore, theoretical studies on related 1-phenyl-4-vinyl-1H-1,2,3-triazole derivatives show that the N3 atom can coordinate to a palladium catalyst, facilitating the activation of C-H bonds for cross-coupling reactions. researchgate.net

A key strategy for functionalizing the triazole ring is through deprotonation to form a reactive organometallic intermediate. The C5 proton of the 1,2,3-triazole ring is the most acidic and can be removed by a strong base, such as n-butyllithium. Studies on 1-phenyl-1,2,4-triazole have shown that lithiation occurs selectively at the C5 position to form a stable 5-lithio intermediate. clockss.org This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. clockss.org

This methodology is applicable to the 1,2,3-triazole system. The formation of a lithiated intermediate at the C5 position of this compound would provide a powerful tool for its derivatization. The hydroxyl group at C4 would likely need to be protected or doubly deprotonated during this process to prevent interference with the strong base.

Chemical Transformations of the Hydroxyl Group

The hydroxyl group at the C4 position is a key site for chemical transformations, primarily through oxidation and reduction pathways, which are often linked to its keto-enol tautomerism.

The keto tautomer of this compound possesses a carbonyl group, which is susceptible to reduction. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the keto group to a secondary alcohol. Studies on related 1H-1,2,3-triazole diesters have demonstrated that ester groups on the ring can be selectively reduced, with the ester at the C5 position being more reactive than the one at C4. mdpi.com The reduction of a ketone on an N1 substituent to a hydroxyl group was also observed to proceed rapidly. mdpi.com

Oxidation of the 4-hydroxy group is less straightforward. Direct oxidation might be challenging without disrupting the aromatic triazole ring. However, synthetic routes to related 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives often involve the oxidation of a precursor alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This suggests that if this compound were to be reduced to the corresponding diol, selective oxidation could be a viable pathway for further functionalization.

Mechanistic Insights into Formation and Derivatization Reactions

The primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) (phenyl azide) and a terminal alkyne. To form this compound, the alkyne precursor would be propargyl alcohol or a related equivalent.

The generally accepted mechanism for the CuAAC involves several key steps:

Formation of a Copper(I) Acetylide: The copper(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate. acs.org

Coordination of the Azide: The organic azide then coordinates to the copper acetylide complex.

Cycloaddition: A stepwise process leads to the formation of a six-membered copper-containing intermediate. acs.org

Ring Contraction and Product Release: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst. acs.orgacs.org

The high regioselectivity for the 1,4-isomer is a key feature of the copper-catalyzed reaction, distinguishing it from the thermal Huisgen cycloaddition which often yields a mixture of 1,4 and 1,5-regioisomers. organic-chemistry.org

Derivatization reactions, as discussed previously, often rely on mechanistic pathways involving organometallic intermediates. For instance, palladium-catalyzed C-H activation proceeds via coordination of the catalyst to a basic nitrogen atom of the triazole ring, followed by a concerted proton transfer to form a C-Pd bond, which can then engage in cross-coupling reactions. researchgate.net

Table 2: Key Mechanistic Steps in CuAAC Formation

StepDescriptionIntermediate Species
1 Coordination of Cu(I) to the alkyne and deprotonation.Copper(I) acetylide
2 Coordination of the azide to the copper acetylide complex.Azide-copper-acetylide complex
3 Intramolecular cyclization to form a six-membered ring.Copper-containing metallacycle
4 Protonolysis and product release.1,4-disubstituted 1,2,3-triazole

This table provides a simplified overview of the widely accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications of 1 Phenyl 1h 1,2,3 Triazol 4 Ol and Its Analogs in Advanced Chemical Sciences

Coordination Chemistry and Ligand Design

The 1-phenyl-1H-1,2,3-triazol-4-ol scaffold and its derivatives serve as compelling ligands in coordination chemistry. The presence of multiple nitrogen atoms within the triazole ring, coupled with the oxygen atom of the hydroxyl group, offers diverse coordination possibilities with a range of metal ions. This has led to the exploration of their potential in forming stable and functional transition metal complexes.

While comprehensive studies on the coordination of this compound with a wide array of transition metals are still emerging, research on analogous 1-phenyl-1,2,3-triazole derivatives provides significant insights into their complexation behavior.

Iron (Fe) Complexes: Iron(II) complexes have been synthesized using substituted 2-(1-(4-R-phenyl)-1H-1,2,3-triazol-4-yl)pyridine ligands. uobaghdad.edu.iq In these complexes, the triazole ligand coordinates to the iron center, resulting in a distorted octahedral geometry. uobaghdad.edu.iq The characterization of these complexes involves techniques such as single-crystal X-ray diffraction and density functional theory (DFT) calculations. uobaghdad.edu.iq

Gold (Au) Complexes: Gold(I) and Gold(III) complexes have been synthesized with 1,2,4-triazole-derived N-heterocyclic carbene ligands, which are structurally related to the 1,2,3-triazole framework. researchgate.net The synthesis of gold(I)-NHC complexes can be achieved via transmetalation from the corresponding silver(I) complex. researchgate.net These complexes have been characterized using NMR spectroscopy and single-crystal X-ray diffraction. researchgate.net Additionally, phosphanegold(I) complexes with thiosemicarbazone oxime ligands have been synthesized and characterized, demonstrating the versatility of gold in coordinating with various nitrogen and sulfur-containing ligands. nih.gov

Platinum (Pt) Complexes: Platinum(II) complexes have been prepared with 1-(phenyl)-4-(2-pyridyl)-1,2,3-triazole ligands. rsc.org The synthesis typically involves the reaction of the triazole ligand with a platinum precursor, leading to mononuclear cis-dichloroplatinum complexes. rsc.org Characterization is carried out using methods such as NMR spectroscopy and X-ray crystallography. researchgate.netcityu.edu.hk

Zinc (Zn) Complexes: Zinc(II) complexes have been synthesized with Schiff bases derived from 3-substituted phenyl-4-amino-5-hydrazino-1,2,4-triazole. nih.gov These complexes are typically non-electrolytes and have a 1:1 stoichiometry. nih.gov Spectroscopic techniques like FT-IR, ¹H NMR, ¹³C NMR, and FAB mass spectrometry are employed for their characterization. nih.gov The synthesis of zinc(II) coordination polymers with asymmetric 3-amino-1,2,4-triazolate has also been reported, resulting in 3D-frameworks. niscair.res.in

A summary of representative transition metal complexes with 1-phenyl-1,2,3-triazole analogs and their characterization methods is presented in the table below.

MetalLigand TypeCharacterization MethodsReference
Iron (Fe)Substituted 2-(1-(4-R-phenyl)-1H-1,2,3-triazol-4-yl)pyridineX-ray Diffraction, DFT uobaghdad.edu.iq
Gold (Au)1,2,4-Triazole-derived N-heterocyclic carbeneNMR, X-ray Diffraction researchgate.net
Platinum (Pt)1-(Phenyl)-4-(2-pyridyl)-1,2,3-triazoleNMR, X-ray Diffraction rsc.orgresearchgate.net
Zinc (Zn)3-Substituted phenyl-4-amino-5-hydrazino-1,2,4-triazole Schiff basesFT-IR, NMR, Mass Spectrometry nih.gov

The coordination of this compound and its analogs to metal centers can occur through various modes, influenced by the nature of the metal ion and the specific substituents on the ligand.

In complexes of substituted 2-(1-(4-R-phenyl)-1H-1,2,3-triazol-4-yl)pyridine with iron(II), the triazole ligands coordinate to the iron center through one of the nitrogen atoms, occupying the equatorial plane in a distorted octahedral geometry. uobaghdad.edu.iq For platinum(II) and palladium(II) complexes with 1-(phenyl)-4-(2-pyridyl)-1,2,3-triazole, the metal centers bind to the ligands through the pyridine (B92270) nitrogen and a triazole nitrogen atom. rsc.org Studies on these complexes have shown that the metal–N(triazole) bond distances are often shorter than the metal–N(pyridine) distances. rsc.org

Ligand field theory provides a framework for understanding the electronic structure and bonding in these transition metal complexes. wikipedia.org The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals, which influences the spectroscopic and magnetic properties of the complexes. The nature of the metal-ligand bond, whether predominantly sigma-donating or involving pi-interactions, can be elucidated through a combination of experimental techniques and theoretical calculations. dalalinstitute.com

Contributions to Materials Science

The unique molecular structure of this compound and its derivatives makes them promising candidates for incorporation into a variety of advanced materials, where they can impart specific electronic, optical, and physical properties.

Triazole derivatives are recognized for their potential in organic light-emitting devices (OLEDs). Their electronic properties, which can be tuned through chemical modification, make them suitable for use as host materials, electron-transporting materials, or hole-blocking materials. For instance, 1,3,5-triazine (B166579) derivatives, which share some structural similarities with triazoles, have been used to create bipolar host materials for highly efficient phosphorescent OLEDs. researchgate.netnih.gov The conformational mobility of these molecules can influence their performance in devices. nih.gov While specific data on this compound in OLEDs is not widely available, the broader class of triazole-containing compounds continues to be an active area of research for developing new and improved OLED materials. researchgate.net

The incorporation of 1,2,3-triazole moieties into polymer backbones has been shown to enhance the properties of the resulting materials, making them suitable for applications such as high-performance coatings. The synthesis of 1,2,3-triazole-functionalized polysulfones has been achieved through microwave-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. These polymers exhibit high proton conductivity, suggesting their potential use in high-temperature polymer electrolyte membranes. The thermal stability of these polymers is influenced by the substituents on the triazole ring, with phenyl-substituted triazoles showing higher thermal degradation temperatures.

The table below summarizes the thermal properties of polysulfone functionalized with different 1,2,3-triazole derivatives.

Triazole SubstituentGlass Transition Temperature (Tg)Thermal Degradation Temperature (Td)
4-Phenyl-1,2,3-triazoleHigherHigher
4-Propyl-1,2,3-triazoleLowerLower
4-Heptyl-1,2,3-triazoleLowerLower

While the direct application of this compound in organic photovoltaic (OPV) cells is not extensively documented, related triazole and benzotriazole (B28993) derivatives have been explored in this field. nii.ac.jpscispace.com For example, a pyridyl triazole derivative has been used as an exciton (B1674681) blocking material in organic solar cells. nii.ac.jp The development of wide bandgap electron donors and narrow bandgap non-fullerene acceptors, some of which incorporate heterocyclic moieties, has driven progress in OPV efficiency. nih.gov The potential for triazole derivatives in data storage applications is an emerging area of research, leveraging their unique electronic and structural properties that could be exploited for molecular switching and memory functions.

Catalytic Applications

The unique electronic properties and versatile coordination behavior of the 1,2,3-triazole scaffold, particularly in 1-phenyl substituted analogs, have positioned them as significant ligands in the field of organometallic catalysis. Their straightforward synthesis, often via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allows for facile structural modification, enabling the fine-tuning of steric and electronic properties of the resulting metal complexes.

Analogs of this compound have emerged as highly versatile ligands in coordination and organometallic chemistry. nih.gov Their derivatives, such as 4-phenyl-1,2,3-triazoles and the corresponding triazolylidenes, have been successfully incorporated into complexes with a wide array of transition metals, including iridium(III), platinum(IV), ruthenium(II), palladium(II), gold(I), silver(I), and rhodium(II). nih.gov These metal complexes have demonstrated significant utility in homogeneous catalysis. nih.gov

The 1,2,3-triazole moiety can act as a neutral two-electron donor, similar to pyridine, coordinating to metal centers primarily through the N3 atom. This allows them to serve as readily functionalized pyridine surrogates in the construction of complex molecular architectures. Furthermore, these triazoles can be converted into triazolylidenes, a specific type of N-heterocyclic carbene (NHC), which are strong σ-donors and have become important ligands in catalysis.

A notable application is in the development of cationic cyclometalated iridium(III) complexes for photoredox catalysis. nih.gov For instance, 1-methyl-4-phenyl-1H-1,2,3-triazole has been used as a cyclometalating ligand, where it coordinates to the iridium center through both a carbon and a nitrogen atom (C^N chelation). nih.gov This coordination mode, along with the electronic properties of the triazole ring, allows for the precise tuning of the photophysical and redox properties of the complex, which is crucial for catalytic efficiency. nih.gov

Moreover, multidentate ligands incorporating the 1-phenyl-1,2,3-triazole framework have been designed to create sophisticated catalytic systems. For example, a bis-(2-pyridyl-1,2,3-triazole) ligand has been used to construct a tetracopper(I) macrocycle that exhibits catalytic activity in Ullman cross-coupling and CuAAC reactions. rsc.org Pincer-type ligands featuring a 1,2,3-triazole core have also been synthesized and used to prepare palladium and nickel complexes, highlighting the broad applicability of this ligand class in catalyst design. wvu.edu

Corrosion Inhibition Studies

The presence of heteroatoms (nitrogen), π-electrons from the aromatic and triazole rings, and the potential for strong surface interactions make this compound and its analogs excellent candidates for corrosion inhibitors. They are particularly effective for protecting metals like mild steel in aggressive acidic environments.

Derivatives of 1-phenyl-1H-1,2,3-triazole have been extensively evaluated as corrosion inhibitors, demonstrating high protection efficiencies for various metals, especially mild steel in hydrochloric acid (HCl) solutions. mdpi.comnih.gov The performance of these inhibitors is typically assessed using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements.

Research has shown that the inhibition efficiency (IE) of these compounds is concentration-dependent, increasing with higher concentrations until a maximum is reached due to the formation of a saturated protective layer on the metal surface. For example, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) and (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol (PTM) have been studied as inhibitors for mild steel in 1.0 M HCl, with PTM showing greater effectiveness. researchgate.net Similarly, novel synthesized inhibitors, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO2Et] and 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2], exhibited excellent performance, achieving efficiencies over 95% at a concentration of 1.0 x 10⁻³ M. nih.govrsc.org

The following interactive table summarizes the inhibition efficiencies of several 1-phenyl-1,2,3-triazole analogs on mild steel in acidic media, as determined by electrochemical studies.

Compound NameMetalCorrosive MediumConcentration (M)Inhibition Efficiency (%)Reference
1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT)Mild SteelHCl2.13 x 10⁻³81.4 mdpi.com
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (Tria-CO₂Et)Mild Steel1.0 M HCl1.0 x 10⁻³95.3 nih.govrsc.org
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide (Tria-CONHNH₂)Mild Steel1.0 M HCl1.0 x 10⁻³95.0 nih.govrsc.org
(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol (MTM)Mild Steel1.0 M HCl1.0 x 10⁻³82.2 researchgate.net
3-(4-phenyl- nih.govresearchgate.netdntb.gov.uatriazol-1-yl)-propyl-phosphonic acid diethyl ester (PTP)Mild Steel1.0 M HCl5.0 x 10⁻⁴>90 mdpi.com

The primary mechanism by which 1-phenyl-1,2,3-triazole derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. mdpi.comresearchgate.net This adsorption process is complex and can involve both physical and chemical interactions.

Adsorption Process:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface can be charged, and the nitrogen atoms in the triazole ring can be protonated, leading to electrostatic attraction.

Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons on the nitrogen atoms and the π-electrons of the phenyl and triazole rings can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming a stable coordinate bond. researchgate.net

Inhibition Mechanism: The adsorbed triazole molecules displace water molecules and aggressive ions (like chloride) from the metal surface. mdpi.com The formation of this protective film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Consequently, these compounds are often classified as mixed-type inhibitors. mdpi.comrsc.org

Studies using adsorption isotherms, such as the Langmuir isotherm, indicate that the process often corresponds to the formation of a monolayer of inhibitor on the surface. rsc.org Computational studies, including Density Functional Theory (DFT), further elucidate the mechanism by showing that the phenyl ring is primarily responsible for electron-accepting interactions with the metal surface, while the triazole ring engages in electron-donating. researchgate.net This synergistic interaction leads to a strong and stable adsorption, providing effective corrosion protection.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-1H-1,2,3-triazol-4-ol, and how can their efficiency be validated?

  • Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method optimized for regioselectivity and yield. Microwave-assisted Cu(I)-catalyzed three-component reactions are also effective, reducing reaction times to 1–2 hours while achieving >85% yield . Validation involves monitoring reaction progress via TLC and confirming purity through HPLC. Structural confirmation requires 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. For crystalline derivatives, single-crystal X-ray diffraction (using SHELXL ) resolves stereochemical ambiguities.

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Answer : Advanced characterization combines spectroscopic and crystallographic methods. 1H^1H-NMR identifies proton environments (e.g., triazole protons at δ 7.8–8.2 ppm), while X-ray crystallography (refined via SHELXL ) provides absolute configuration. Discrepancies between experimental and computational data (e.g., DFT-optimized geometries) may indicate polymorphism or solvate formation, requiring thermogravimetric analysis (TGA) or PXRD .

Q. What bioassays are suitable for preliminary evaluation of biological activity?

  • Answer : Antimicrobial activity is assessed via broth microdilution (MIC values against Gram-positive/negative strains), while anticancer potential is screened using MTT assays (IC50_{50} against HeLa or MCF-7 cell lines) . For enzyme inhibition (e.g., xanthine oxidase), UV-Vis spectroscopy monitors uric acid production at 295 nm . Positive controls (e.g., allopurinol) and triplicate measurements ensure reproducibility.

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with targeted bioactivity?

  • Answer : Molecular docking (AutoDock Vina) predicts binding affinities to targets like xanthine oxidase (PDB: 1N5X) or Hsp90 (PDB: 1UYC). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with triazole -OH group). MD simulations (>50 ns) validate stability of ligand-receptor complexes . For antimicrobials, QSAR models correlate logP values with membrane permeability .

Q. How should researchers address contradictions in crystallographic data during refinement?

  • Answer : Discrepancies in displacement parameters or bond lengths may arise from twinning or disorder. SHELXL’s TWIN/BASF commands model twinning, while PART instructions partition disordered atoms. R-factor convergence (<5% difference between R1R_1/wR2wR_2) and Hirshfeld surface analysis ensure reliability . For non-crystalline samples, solid-state NMR or PDF analysis resolves local structure conflicts.

Q. What strategies optimize regioselectivity in triazole functionalization?

  • Answer : Microwave irradiation enhances CuAAC regioselectivity (>95% 1,4-isomer yield) by accelerating kinetics. Solvent polarity (e.g., DMF vs. THF) and ligand additives (e.g., TBTA) stabilize Cu(I) intermediates, minimizing side reactions . Post-functionalization (e.g., Appel bromination) modifies the 4-hydroxyl group while preserving the triazole core .

Methodological Considerations

Q. How to analyze SAR for triazole-based anticancer agents?

  • Answer : Synthesize analogs with substituents at the phenyl or triazole positions. Evaluate cytotoxicity (IC50_{50}) and compare with steric/electronic parameters (Hammett σ values, molar refractivity). ROS generation assays (DCFH-DA staining) and apoptosis markers (Annexin V/PI) elucidate mechanisms .

Q. What protocols ensure reproducibility in catalytic synthesis?

  • Answer : Use standardized Cu(I) sources (e.g., CuBr·SMe2_2) and rigorously degassed solvents. Monitor reaction temperature (±2°C) via thermocouples. For heterogeneous catalysis (e.g., Cu NPs/bentonite ), characterize catalysts via BET surface area analysis and TEM pre-/post-reaction.

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